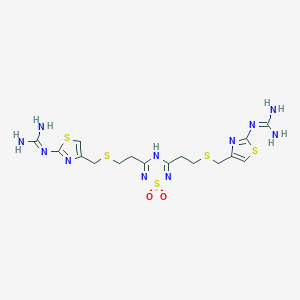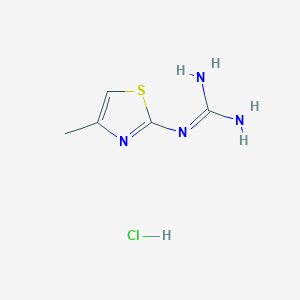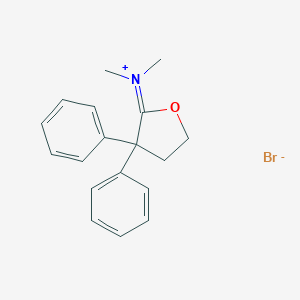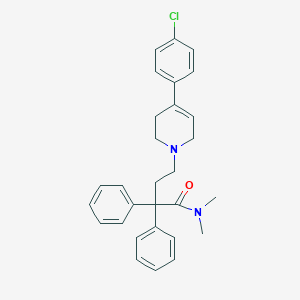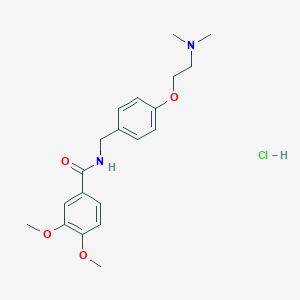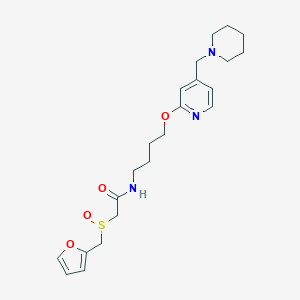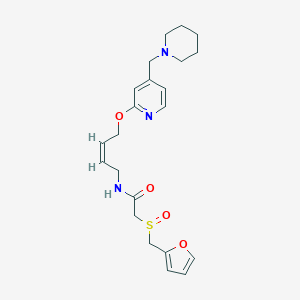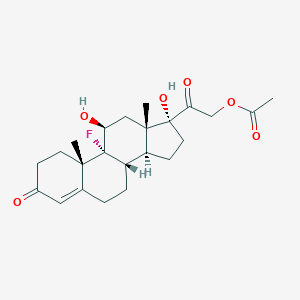
フルドロコルチゾン酢酸エステル
概要
説明
フルドロコルチゾン酢酸エステルは、強力なミネラルコルチコイド作用と有意なグルココルチコイド作用を持つ合成副腎皮質ステロイドです。 主に副腎皮質機能不全や塩分喪失性副腎性器症候群などの治療に使用されます 。 構造的にはコルチゾールに似ていますが、9位にフッ素原子が存在することでミネラルコルチコイドの効力が強化されています .
製造方法
合成経路と反応条件: フルドロコルチゾン酢酸エステルは、コルチゾールから始まる一連の化学反応によって合成されます。 重要なステップは、9位でコルチゾールをフッ素化してフルドロコルチゾンを生成し、その後アセチル化してフルドロコルチゾン酢酸エステルを生成することです 。反応条件は通常、制御された温度と圧力下でフッ素化剤とアセチル化剤を使用することを伴います。
工業的製造方法: 工業的な環境では、フルドロコルチゾン酢酸エステルは、反応条件を厳密に制御して高収率と高純度を確保する大規模な化学反応器を使用して製造されます。 このプロセスには、結晶化やクロマトグラフィーなどの複数の精製工程が含まれ、最終生成物を単離します .
科学的研究の応用
Fludrocortisone acetate has a wide range of scientific research applications:
作用機序
生化学分析
Biochemical Properties
Fludrocortisone Acetate is functionally similar to aldosterone, the body’s primary endogenous mineralocorticoid, and is structurally analogous to cortisol . It acts on the kidneys to increase both sodium reabsorption and potassium excretion . The fluorine atom at the 9-position of the steroid structure is thought to be crucial to Fludrocortisone Acetate’s significant mineralocorticoid potency .
Cellular Effects
Fludrocortisone Acetate may exert a direct effect on plasma sodium levels via action at the Na±H+ exchanger found in the apical membrane of renal tubule cells . It also acts on glucocorticoid receptors, albeit with a much lower affinity . Adverse reactions are caused by the drug’s mineralocorticoid activity (retention of sodium and water) and include hypertension, edema, cardiac enlargement, congestive heart failure, potassium loss .
Molecular Mechanism
Fludrocortisone Acetate’s effects are exerted at the transcriptional level . Corticosteroids like Fludrocortisone Acetate are thought to act, at least in part, by controlling the rate of synthesis of proteins .
Temporal Effects in Laboratory Settings
The elimination half-life of Fludrocortisone Acetate is relatively long, ranging from 3 to 4 hours, which means that steady-state concentrations are not achieved until several days of continuous dosing . Renal impairment may significantly affect the clearance of Fludrocortisone Acetate, requiring dose adjustments in patients with compromised renal function .
Dosage Effects in Animal Models
In dogs, the starting dosage for treating hypoadrenocorticism is 0.01 mg/kg orally twice a day. Most patients when stable require less than 0.05 mg/kg orally twice a day . Serious side effects associated with a dose that is too low includes weakness, tiredness, shaking collapse, lack of appetite, vomiting, diarrhea, weight loss, and a low heart rate .
Metabolic Pathways
Fludrocortisone Acetate is primarily metabolized in the liver through various enzymatic pathways, including hydrolysis, reduction, and oxidation. The major metabolites of Fludrocortisone Acetate include 3-keto-fludrocortisone and its tetrahydro and dihydro metabolites .
Transport and Distribution
Once absorbed into the systemic circulation, Fludrocortisone Acetate binds extensively to plasma proteins, primarily albumin, with approximately 70-80% of the drug bound . This binding to plasma proteins reduces the amount of free, biologically active Fludrocortisone Acetate available.
Subcellular Localization
Fludrocortisone Acetate, like other corticosteroids, binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
準備方法
Synthetic Routes and Reaction Conditions: Fludrocortisone acetate is synthesized through a series of chemical reactions starting from cortisol. The key step involves the fluorination of cortisol at the 9-position to produce fludrocortisone, which is then acetylated to form fludrocortisone acetate . The reaction conditions typically involve the use of fluorinating agents and acetylating reagents under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, fludrocortisone acetate is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product .
化学反応の分析
反応の種類: フルドロコルチゾン酢酸エステルは、次のようなさまざまな化学反応を起こします。
酸化: さまざまな代謝産物に変換するために酸化される可能性があります。
還元: 還元反応は、その官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応によって生成される主な生成物には、さまざまな代謝産物やフルドロコルチゾン酢酸エステルの誘導体があり、薬理作用が異なる場合があります .
科学研究での応用
フルドロコルチゾン酢酸エステルは、幅広い科学研究で応用されています。
類似化合物との比較
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHXTATXSMDSB-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023062 | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-36-3 | |
| Record name | Fludrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludrocortisone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity. [, , ] It acts primarily on the distal tubules in the kidneys by binding to mineralocorticoid receptors. [] This binding promotes the reabsorption of sodium ions and increases the excretion of potassium and hydrogen ions. [] Consequently, fludrocortisone acetate increases plasma volume, leading to increased blood pressure. []
A: Fludrocortisone acetate effectively increases blood pressure by promoting sodium and water retention, making it a valuable treatment option for postural hypotension. [, ] In a case study, a patient with severe postural hypotension secondary to antidepressant therapy experienced significant symptom relief after fludrocortisone acetate treatment. []
A: Research suggests that fludrocortisone acetate can influence sodium balance in the central nervous system. [, ] In elderly patients with hyponatremia following head injuries, fludrocortisone acetate effectively restored serum sodium levels, suggesting its potential role in managing central nervous system-related sodium imbalances. []
ANone: While not explicitly provided in the provided abstracts, the molecular formula of fludrocortisone acetate is C23H31FO6, and its molecular weight is 422.5 g/mol. This information can be readily found in publicly available chemical databases.
A: Research indicates that fludrocortisone acetate exhibits varying stability depending on the formulation. [, ] A study comparing the stability of fludrocortisone acetate capsules and titrated powders found that the titrated powders remained stable for one year at controlled ambient temperature and protected from light. [] In contrast, the capsules were stable for only six months, with increased degradation observed after one year, despite the fludrocortisone content remaining within acceptable limits. []
ANone: Fludrocortisone acetate is a synthetic corticosteroid primarily recognized for its therapeutic applications and does not possess inherent catalytic properties. [1-24] Therefore, this compound finds no direct applications in catalysis.
ANone: The provided research primarily focuses on clinical observations, pharmacological effects, and analytical methods related to fludrocortisone acetate. [1-24] There is no mention of employing computational chemistry or modeling techniques in these studies.
A: While the provided research doesn't directly compare fludrocortisone acetate to its non-fluorinated counterpart, it's known that the fluorine atom at the 9α-position significantly enhances its mineralocorticoid potency compared to hydrocortisone. [, ] This structural modification contributes to its enhanced sodium-retaining effects and overall therapeutic profile. [, ]
A: One study demonstrated that formulating fludrocortisone acetate as titrated powders significantly enhances its stability compared to capsule formulations. [] While not directly addressed in the provided research, employing strategies like microencapsulation, cyclodextrin complexation, or solid dispersion techniques could further enhance the stability, solubility, and ultimately, the bioavailability of fludrocortisone acetate.
A: A study on dogs with hypoadrenocorticism treated with fludrocortisone acetate found no significant difference in stabilization time between once-daily and twice-daily dosing. [] Interestingly, dogs that failed to stabilize on once-daily dosing and were switched to twice-daily dosing stabilized a median of one month later. [] This suggests that while dosing frequency might not inherently impact overall efficacy, individual patient responses should be considered for optimal management.
A: Yes, several studies utilize animal models to investigate the effects of fludrocortisone acetate. [, , , ] One study employed a rabbit model of ocular inflammation to evaluate the efficacy of topical mineralocorticoids, including fludrocortisone acetate. [] The results demonstrated that topical application of fludrocortisone acetate significantly reduced ocular inflammation in this model. []
A: Yes, a phase 1B clinical trial investigated the safety and tolerability of intravitreal fludrocortisone acetate injections in patients with geographical atrophy secondary to age-related macular degeneration. [] The study concluded that the treatment was safe and well-tolerated, with no significant changes in visual acuity or increased intraocular pressure observed. []
ANone: The provided research focuses primarily on the clinical applications and pharmacological properties of fludrocortisone acetate. [1-24] Resistance mechanisms and cross-resistance with other compounds are not addressed within this context.
A: While not extensively explored in the provided research, one study investigated the efficacy of topical fludrocortisone acetate in a rabbit model of ocular inflammation. [] This suggests that targeted drug delivery approaches, such as topical administration for localized effects, could be further explored to enhance its therapeutic potential in specific conditions.
A: Research suggests that monitoring urinary sodium excretion could be clinically relevant in managing patients with subarachnoid hemorrhage. [] A study found that early inhibition of natriuresis with fludrocortisone acetate, initiated in patients with increased urinary sodium excretion (>300 mEq/day) before hyponatremia occurred, effectively prevented symptomatic vasospasm. [] This highlights the potential of using urinary sodium excretion as a biomarker to guide fludrocortisone acetate therapy in this patient population.
A: Several studies highlight the use of high-performance liquid chromatography (HPLC) as a robust and reliable technique for quantifying fludrocortisone acetate in pharmaceutical formulations. [, ] One study describes a semiautomated HPLC system coupled with a miniaturized dissolution apparatus to determine the dissolution rate of fludrocortisone acetate tablets. [] This approach enables the analysis of low-dose oral solid dosage forms by reducing the required volume of dissolution medium. []
ANone: While not directly addressed in the provided research, highly sensitive and specific analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are routinely employed to quantify fludrocortisone acetate in biological matrices, such as plasma or serum, with high accuracy and precision.
A: A study investigating the environmental impact of fludrocortisone acetate found that exposure to environmentally relevant concentrations (6 and 42 ng/L) led to significant alterations in the circadian rhythm network in the zebrafish brain. [] Additionally, developmental and behavioral changes were observed in F1 embryos, even at these low concentrations. [] These findings underscore the potential ecological risks posed by pharmaceutical compounds like fludrocortisone acetate, warranting further investigation and mitigation strategies.
A: The dissolution rate of fludrocortisone acetate tablets is a critical factor influencing its bioavailability and, consequently, its therapeutic efficacy. [] A study employed a semiautomated HPLC system with a miniaturized dissolution apparatus to accurately assess the dissolution rate of fludrocortisone acetate tablets. [] This methodology enables researchers to evaluate the impact of formulation variables on drug release and optimize formulations for enhanced bioavailability. []
A: Several studies underscore the importance of validating analytical methods to ensure the accurate and reliable quantification of fludrocortisone acetate. [, , ] A study validating an HPLC method for determining fludrocortisone acetate content in tablets emphasized the importance of evaluating parameters like linearity, accuracy, precision, and specificity. [] Rigorous validation procedures guarantee the quality and reliability of analytical data generated during drug development and quality control processes.
ANone: While not explicitly detailed in the provided research, stringent quality control and assurance measures are paramount throughout the development, manufacturing, and distribution of fludrocortisone acetate to ensure its safety, efficacy, and consistency. This includes adhering to Good Manufacturing Practices (GMP) and conducting rigorous quality control tests on raw materials, intermediates, and finished products to meet predefined specifications.
ANone: The provided research primarily focuses on the clinical and pharmacological aspects of fludrocortisone acetate. [1-24] Specific details regarding its immunogenicity and potential to induce immunological responses are not addressed within the scope of these studies.
ANone: The provided research does not delve into the specifics of drug-transporter interactions involving fludrocortisone acetate. Further research would be required to elucidate the potential implications of such interactions on its pharmacokinetic profile and potential clinical significance.
ANone: The research provided primarily focuses on fludrocortisone acetate's clinical and pharmacological aspects, without explicitly addressing its biocompatibility or biodegradability. Further studies are needed to evaluate its long-term effects on biological systems and its environmental fate.
ANone: The provided research does not cover specific strategies for recycling or waste management of fludrocortisone acetate. As with many pharmaceuticals, proper disposal practices are crucial to minimize environmental contamination and potential risks.
ANone: The research highlights the importance of tools like HPLC and potentially LC-MS/MS for studying fludrocortisone acetate. Access to these analytical instruments, as well as animal models and well-characterized patient cohorts, are essential resources for advancing research in this field.
A: While the provided research does not delve into the historical development of fludrocortisone acetate, one study mentions its early clinical use in the 1950s for treating adrenal insufficiency, highlighting its long-standing role in managing this condition. []
A: The research presented highlights the interdisciplinary nature of fludrocortisone acetate research, spanning endocrinology, pharmacology, analytical chemistry, and environmental science. Collaborative efforts between these disciplines are crucial to fully understanding its therapeutic potential, safety profile, and environmental impact. For example, combining clinical observations with analytical chemistry techniques can lead to the identification of new biomarkers for predicting treatment response or monitoring adverse effects. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


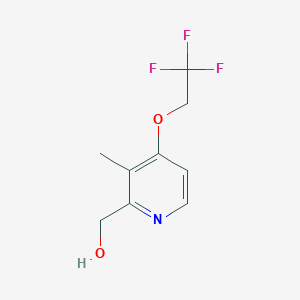
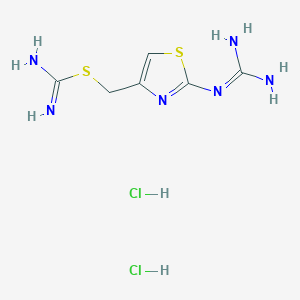

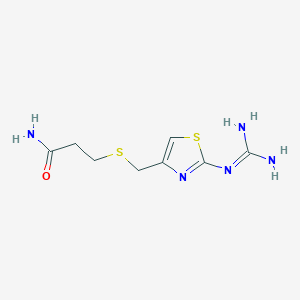
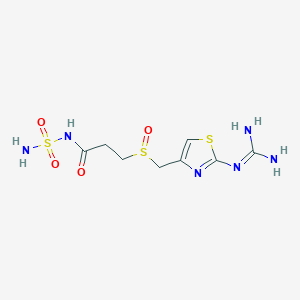
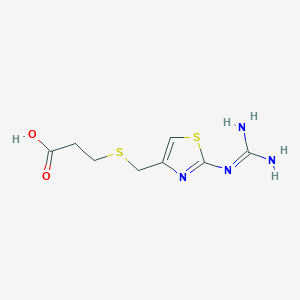
![[3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propionyl]sulfamide Hydrochloride](/img/structure/B194844.png)
